![molecular formula C14H16N4O B7353572 (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353572.png)
(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide
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Overview
Description
(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is a cyclopropane-based compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is not fully understood, but it is thought to act by binding to and inhibiting the activity of its target proteins. This can lead to a range of biochemical and physiological effects, depending on the specific target and the context in which it is being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and context in which it is being studied. It has been shown to have anti-inflammatory and anti-tumor effects, as well as potential applications in the treatment of neurological disorders and infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is its broad range of potential applications in scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for the study of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide. These include further studies to understand its mechanism of action and potential side effects, as well as the development of new therapeutics based on this compound. Additionally, there may be opportunities to explore its potential applications in other areas of scientific research, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide involves a multi-step process that starts with the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-methyltriazol-4-yl)amine to produce the desired amide product.
Scientific Research Applications
The (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide compound has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a range of targets, including kinases, proteases, and ion channels, making it a promising candidate for the development of new therapeutics.
properties
IUPAC Name |
(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(10-6-4-3-5-7-10)8-11(14)13(19)16-12-9-15-17-18(12)2/h3-7,9,11H,8H2,1-2H3,(H,16,19)/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDFCSNKOVBGX-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CN=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)NC2=CN=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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